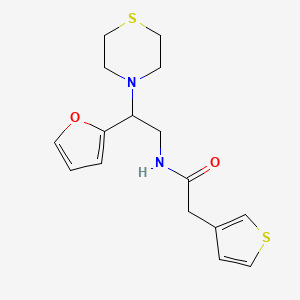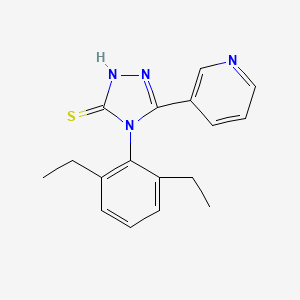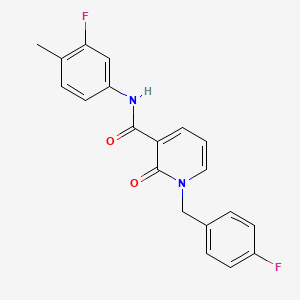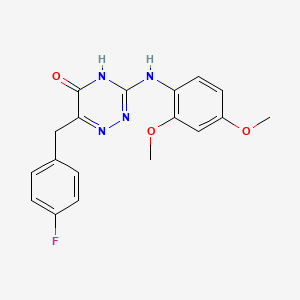
3-((2,4-dimethoxyphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((2,4-dimethoxyphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one is a chemical compound that has been gaining popularity in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activities
Compounds containing the triazine moiety, including structures similar to 3-((2,4-dimethoxyphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one, have been investigated for their potential in various biological activities. For instance, the synthesis of novel triazole derivatives and their evaluation for antimicrobial activities reveal that such compounds can possess significant efficacy against various microorganisms. This highlights the potential use of triazine derivatives in developing new antimicrobial agents (Bektaş et al., 2007).
Mesomorphic Properties and Materials Science
Triazine derivatives grafted with semiperfluorinated chains exhibit unique mesomorphic properties, which are crucial for the development of liquid crystalline phases. Such materials have applications in advanced display technologies and nanomaterials, demonstrating the versatility of triazine-based compounds in materials science (Vogel et al., 2017).
Antioxidant Abilities
The investigation into triazine derivatives for their antioxidant capabilities is another area of interest. Such compounds, especially when containing substituents like dimethoxyphenol, have shown to exhibit significant free-radical scavenging abilities. This suggests a potential for triazine compounds in therapeutic applications, particularly in combating oxidative stress-related diseases (Hussain, 2016).
Anticancer Potential
Some triazine derivatives have been identified to exhibit potent and selective inhibitory activity against cancer cell lines, such as lung, colon, and breast cancer. This indicates the promise of triazine-based compounds in the development of new anticancer therapies, emphasizing the need for further research in this direction to fully understand and exploit their therapeutic potential (Mortimer et al., 2006).
Photolabile Protecting Groups in Synthesis
Triazine derivatives have also been explored as photolabile protecting groups in synthetic chemistry, offering novel approaches to the protection and deprotection strategies essential for complex molecule synthesis. This application underscores the chemical versatility of triazine compounds in facilitating synthetic processes (Matsumoto et al., 2009).
Eigenschaften
IUPAC Name |
3-(2,4-dimethoxyanilino)-6-[(4-fluorophenyl)methyl]-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O3/c1-25-13-7-8-14(16(10-13)26-2)20-18-21-17(24)15(22-23-18)9-11-3-5-12(19)6-4-11/h3-8,10H,9H2,1-2H3,(H2,20,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRQNAVLMMCLNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2,4-dimethoxyphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-methoxyphenethyl)-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2885302.png)
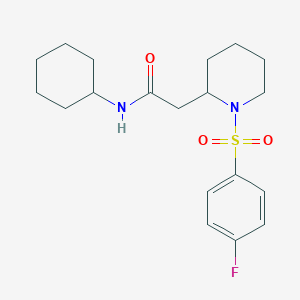
![4-(4-hydroxyphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2885306.png)
![N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}morpholine-4-sulfonamide](/img/structure/B2885308.png)
![Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride](/img/structure/B2885310.png)
![N,N-dimethyl-3-oxo-2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)butanamide](/img/structure/B2885311.png)
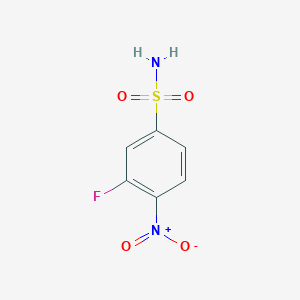
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzamide](/img/structure/B2885314.png)
![1-({1-[(2E)-3-phenylprop-2-enoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2885315.png)
